5-({2-methoxy-4-[(prop-2-en-1-ylamino)methyl]phenoxy}methyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one
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Overview
Description
5-[(2-METHOXY-4-{[(PROP-2-EN-1-YL)AMINO]METHYL}PHENOXY)METHYL]-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzodiazole core, which is known for its diverse biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-METHOXY-4-{[(PROP-2-EN-1-YL)AMINO]METHYL}PHENOXY)METHYL]-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzodiazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methoxy and Prop-2-en-1-yl Groups: These groups can be introduced via nucleophilic substitution reactions using suitable reagents.
Final Coupling Reaction: The final step involves coupling the benzodiazole core with the phenoxy methyl group under controlled conditions, often using catalysts to enhance the reaction efficiency.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes:
Scaling Up Reactions: Using larger reactors and optimizing reaction conditions to handle bulk quantities.
Purification Techniques: Employing methods such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
5-[(2-METHOXY-4-{[(PROP-2-EN-1-YL)AMINO]METHYL}PHENOXY)METHYL]-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzodiazole derivatives.
Scientific Research Applications
5-[(2-METHOXY-4-{[(PROP-2-EN-1-YL)AMINO]METHYL}PHENOXY)METHYL]-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[(2-METHOXY-4-{[(PROP-2-EN-1-YL)AMINO]METHYL}PHENOXY)METHYL]-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It may influence signaling pathways such as MAPK, STAT3, or other relevant pathways, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Isoeugenol Methyl Ether: Shares structural similarities but differs in functional groups and biological activity.
Phenol, 2-methoxy-4-(1-propenyl)-: Another related compound with distinct chemical properties.
Uniqueness
5-[(2-METHOXY-4-{[(PROP-2-EN-1-YL)AMINO]METHYL}PHENOXY)METHYL]-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C21H25N3O3 |
---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
5-[[2-methoxy-4-[(prop-2-enylamino)methyl]phenoxy]methyl]-1,3-dimethylbenzimidazol-2-one |
InChI |
InChI=1S/C21H25N3O3/c1-5-10-22-13-15-7-9-19(20(12-15)26-4)27-14-16-6-8-17-18(11-16)24(3)21(25)23(17)2/h5-9,11-12,22H,1,10,13-14H2,2-4H3 |
InChI Key |
KZMYJKLOEWOPLB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)COC3=C(C=C(C=C3)CNCC=C)OC)N(C1=O)C |
Origin of Product |
United States |
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